4-fluoro-N-(3-fluorophenyl)-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
4-Fluoro-N-(3-fluorophenyl)-3-(morpholinosulfonyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a morpholine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-fluorophenyl)-3-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 3-fluoroaniline to yield 4-fluoro-N-(3-fluorophenyl)benzamide.
Introduction of the Morpholine Ring: The next step involves the introduction of the morpholine ring. This is achieved by reacting the benzamide intermediate with morpholine in the presence of a suitable base, such as triethylamine.
Sulfonylation: The final step involves the sulfonylation of the morpholine ring. This is typically achieved by reacting the morpholine-containing intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(3-fluorophenyl)-3-(morpholinosulfonyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the morpholine ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the aromatic rings.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the sulfonyl group and the morpholine ring.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
4-Fluoro-N-(3-fluorophenyl)-3-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-fluorophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The sulfonyl group and morpholine ring contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(4-fluorophenyl)benzamide
- 3-Fluoro-N-(3-fluorophenyl)benzamide
- 4-Fluoro-N-(3-chlorophenyl)benzamide
Uniqueness
4-Fluoro-N-(3-fluorophenyl)-3-(morpholinosulfonyl)benzamide is unique due to the presence of both fluorine atoms and a morpholine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16F2N2O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-fluoro-N-(3-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H16F2N2O4S/c18-13-2-1-3-14(11-13)20-17(22)12-4-5-15(19)16(10-12)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
InChI Key |
BJQHOVYHPBWSRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)F)F |
Origin of Product |
United States |
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